REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH:6]2[CH2:8][CH:3]1[CH2:4][N:5]2[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1>C(O)C.[Pd]>[CH3:1][N:2]1[CH2:7][CH:6]2[CH2:8][CH:3]1[CH2:4][N:5]2[C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1
|
Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
It is filtered through Celite
|
Type
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CUSTOM
|
Details
|
the organic solution is evaporated
|
Type
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ADDITION
|
Details
|
treated with 10 mL of methanol
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Type
|
ADDITION
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Details
|
It is then treated with hydrochloric acid in methanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
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product
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Smiles
|
CN1C2CN(C(C1)C2)C2=CC=C(C=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.107 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |